
Magtrieve
Overview
Description
Synthesis Analysis
Magtrieve™ plays a crucial role in the synthesis of various compounds, demonstrating its effectiveness in facilitating reactions under mild conditions. It has been used in the microwave-assisted oxidation of side chain arenes, leading to the transformation of aromatic and alkyl aromatic molecules into their corresponding aryl ketones, quinones, or lactones. This showcases Magtrieve™'s ability to act as a potent oxidant in both conventional and microwave-assisted reactions (M. Lukasiewicz, D. Bogdał & J. Pielichowski, 2003).
Molecular Structure Analysis
While the specific molecular structure analysis of Magtrieve™ (CrO2) is not detailed in the provided studies, its effectiveness as a tetravalent chromium dioxide-based oxidant in chemical synthesis suggests a structure that facilitates its magnetic retrievability and reusability. These properties contribute to its green chemistry applications, making it a sustainable choice for various reactions.
Chemical Reactions and Properties
Magtrieve™ has demonstrated a wide range of chemical reactivities, including the oxidation of alcohols and aldoximes, and the synthesis of azo compounds and isoxazoles. Its use in the oxidation of alcohols with periodic acid as the terminal oxidant showcases its specificity and efficiency, where olefins are not oxidized under similar conditions, indicating a selective reaction pathway in the presence of alcohols over alkenes (Bhosale Sandeep Bhausaheb et al., 2009).
Physical Properties Analysis
The physical properties of Magtrieve™, particularly its magnetic retrievability, play a significant role in its applications in green chemistry. This feature allows for the easy separation of the oxidant from the reaction mixture, reducing waste and enhancing the recyclability of the catalyst. Although specific physical property data are not provided, this characteristic is fundamental to its utility in synthesis applications.
Chemical Properties Analysis
Magtrieve™'s chemical properties, such as its oxidation potential and reusability, make it an invaluable tool in organic synthesis. Its capacity to facilitate a variety of chemical transformations under mild conditions, without compromising selectivity or efficiency, underscores the chemical versatility of this reagent. The studies highlight its application in the oxidation of a wide array of substrates, from alcohols to aldoximes, further emphasizing its broad utility in chemical synthesis processes.
For more insights into the applications and properties of Magtrieve™ in chemical synthesis, the following references provide detailed examples and experimental conditions:
- Clean synthesis of azo compounds using Magtrieve™ (Huixin Wan & Yanqing Peng, 2008)
- Magtrieve™: a convenient catalyst for the oxidation of alcohols (Chip S. Few, K. Williams & K. Wagener, 2014)
- Microwave‐Assisted Oxidation of Side Chain Arenes by MagtrieveTM (M. Lukasiewicz, D. Bogdał & J. Pielichowski, 2003)
- Efficient synthesis of isoxazoles and isoxazolines from aldoximes using Magtrieve™ (CrO2) (Bhosale Sandeep Bhausaheb et al., 2009)
Scientific Research Applications
Environmentally Friendly Oxidation Methodology : Magtrieve has been utilized as an environmentally responsible oxidant in undergraduate experiments, emphasizing its role in green chemistry. It offers a recyclable alternative for oxidation reactions in organic synthesis without generating chromium waste (R. Crumbie, 2006).
Synthesis of Isoxazoles and Isoxazolines : It has been effectively used for the synthesis of isoxazoles and isoxazolines from aldoximes. This method demonstrated Magtrieve's tolerance towards sensitive protecting groups and electron-rich functional groups, offering excellent substrate generality (Bhosale et al., 2009).
Oxidation of Alcohols : Magtrieve™ catalyzes the oxidation of a wide range of alcohols with periodic acid as the terminal oxidant, highlighting its efficiency in mild conditions and short reaction times. This method selectively oxidizes alcohols in the presence of alkenes (Chip S. Few et al., 2014).
Clean Synthesis of Azo Compounds : Magtrieve™ was used in the synthesis of a series of azo compounds in the ionic liquid [bmim][Br], demonstrating advantages such as mild reaction conditions, simple manipulation, and reusability of reagent and solvent (Huixin Wan & Yanqing Peng, 2008).
Microwave-Assisted Oxidation : It serves as a magnetically retrievable oxidant for microwave-assisted transformation of aromatic and alkyl aromatic molecules into ketones, quinones, or lactones (M. Lukasiewicz et al., 2003).
Investigation of Kinetic Isotope Effects : Magtrieve™ mediated reactions with benzaldoxime showed an inverse deuterium kinetic isotope effect, providing insight into the mechanism of oxidation and deoximation processes (Bhosale Sandeep Bhausaheb et al., 2012).
Oxidation of Aldoximes : Study of Magtrieve™ and MnO_2 mediated oxidation of aldoximes to nitrile oxides provided insights into the reaction mechanism and highlighted the role of external radical sources in the process (Bhosale Sandeep Bhausaheb et al., 2010).
Synthesis of 2-Imidazolines and Imidazoles : Demonstrated the utility of Magtrieve™ in the synthesis of these compounds using green methodologies and microwave irradiation, emphasizing its role in facilitating efficient and environmentally friendly chemical processes (A. Hoz et al., 2006).
Safety And Hazards
Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .
properties
IUPAC Name |
chromium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIVHDYINPEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magtrieve(TM) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




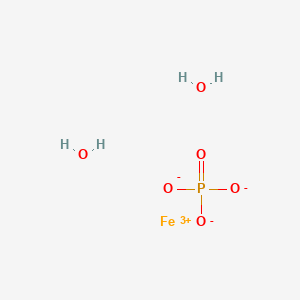

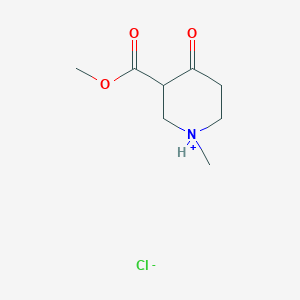
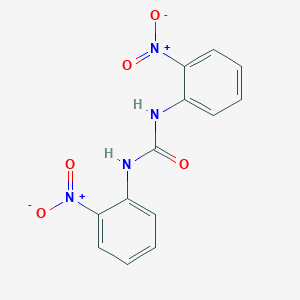


![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
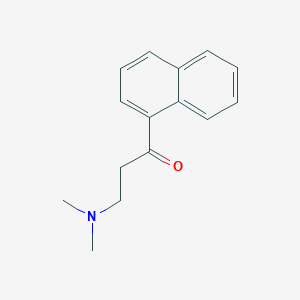
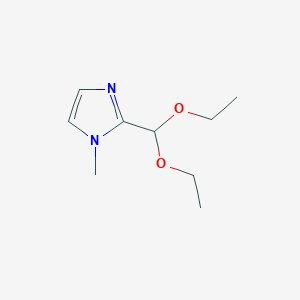
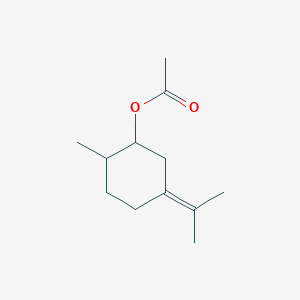
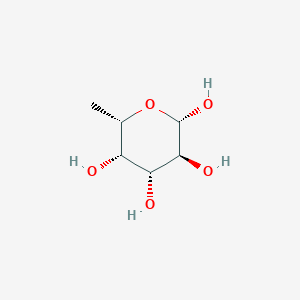
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
